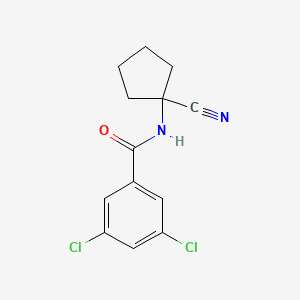

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They have various applications in the field of medicine and biology .

Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines . For example, 3,5-dichlorobenzoyl chloride, an acyl chloride compound, is an important substrate in the syntheses of various benzamide derivatives .Molecular Structure Analysis

The molecular structure of benzamides can be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also be used to establish the structures of these compounds .Chemical Reactions Analysis

The reactions of benzamides depend on the functional groups attached to the benzene ring. For instance, the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C can afford a series of dichlorobenzamide derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can be analyzed using various techniques. For example, the molecular weight of a compound can be determined using mass spectrometry.Scientific Research Applications

Chemical Synthesis and Spectral Features

The cycloacylation reaction involving benzamidines and bis-imidoylchlorides derived from oxalic acid has been explored to yield new 4H-imidazoles with high yields. These compounds, due to rapid H-transfer processes, exhibit unique spectral characteristics, including a single signal set in NMR spectra. Notably, these heterocycles, especially 3c, undergo amphoteric reactions and color changes upon protonation, indicating potential applications in colorimetric sensors and chemical indicators due to their acidochromism and unusual spectral properties (Atzrodt et al., 1997).

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound within the same chemical family, demonstrates significant herbicidal activity against both annual and perennial grasses. This highlights the potential agricultural utility of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide derivatives in forage legumes, certain turf grasses, and cultivated crops, suggesting an avenue for the development of new herbicides (Viste et al., 1970).

Enzyme Inhibition

Novel bi-heterocyclic benzamides, which could include derivatives of this compound, have been synthesized and demonstrated potent inhibitory effects against alkaline phosphatase. These findings suggest applications in medicinal chemistry, particularly in designing inhibitors for enzymes involved in disease processes or metabolic pathways (Abbasi et al., 2019).

Photocatalytic Applications

The photocatalytic degradation of organic pollutants, such as propyzamide (a structurally related benzamide), has been enhanced using TiO2-loaded adsorbent supports. This research points towards the potential of this compound derivatives in environmental remediation technologies, particularly in enhancing the efficacy of photocatalytic degradation processes for persistent organic pollutants (Torimoto et al., 1996).

Antimicrobial and Cytotoxic Activities

Derivatives of 1H-benzimidazole, which may share core structural features with this compound, have shown promising antimicrobial and cytotoxic activities. This suggests potential applications in developing new therapeutic agents against bacterial infections and cancer, highlighting the broad scope of research applications for compounds within this chemical class (Noolvi et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O/c14-10-5-9(6-11(15)7-10)12(18)17-13(8-16)3-1-2-4-13/h5-7H,1-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVCZHRNFFPVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)

![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)

![{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2575401.png)

![N-cyclohexyl-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-methylbenzamide](/img/structure/B2575403.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2575406.png)